5-(2,3-dihydro-1H-indole-1-sulfonyl)-2,4-dimethylbenzoic acid
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Overview
Description
5-(2,3-dihydro-1H-indole-1-sulfonyl)-2,4-dimethylbenzoic acid is a complex organic compound with a unique structure that combines an indole ring with a sulfonyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-indole-1-sulfonyl)-2,4-dimethylbenzoic acid typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by sulfonylation and subsequent coupling with a benzoic acid derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1H-indole-1-sulfonyl)-2,4-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different indole derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
Scientific Research Applications
5-(2,3-dihydro-1H-indole-1-sulfonyl)-2,4-dimethylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-indole-1-sulfonyl)-2,4-dimethylbenzoic acid involves its interaction with molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the indole and benzoic acid moieties contribute to its overall reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-dihydro-1H-indole-1-sulfonyl)-2-methoxybenzoic acid
- 5-(2,3-dihydro-1H-indole-1-sulfonyl)thiophene-3-carboxylic acid
- 2-[5-(2,3-dihydro-1H-indole-1-sulfonyl)thiophen-2-yl]acetic acid
Uniqueness
Compared to similar compounds, 5-(2,3-dihydro-1H-indole-1-sulfonyl)-2,4-dimethylbenzoic acid stands out due to its specific substitution pattern on the benzoic acid ring, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C17H17NO4S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-(2,3-dihydroindol-1-ylsulfonyl)-2,4-dimethylbenzoic acid |
InChI |
InChI=1S/C17H17NO4S/c1-11-9-12(2)16(10-14(11)17(19)20)23(21,22)18-8-7-13-5-3-4-6-15(13)18/h3-6,9-10H,7-8H2,1-2H3,(H,19,20) |
InChI Key |
SUEUZKMXAAQDRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32)C |
Origin of Product |
United States |
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